Cyantraniliprole

Catalog No.
S524688
CAS No.
736994-63-1
M.F
C19H14BrClN6O2
M. Wt
473.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyantraniliprole

CAS Number

736994-63-1

Product Name

Cyantraniliprole

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide

Molecular Formula

C19H14BrClN6O2

Molecular Weight

473.7 g/mol

InChI

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)

InChI Key

DVBUIBGJRQBEDP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

Cyantraniliprole

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N

Description

The exact mass of the compound Cyantraniliprole is 472.005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticidal Effect against Stored-Product Pests

Control of Horse Chestnut Leaf Miner

Residue and Risk Analysis in the Environment

Use as an Insecticide on Various Crops

Residue Investigations in Flue-Cured Tobacco

Control of Coleoptera Pests

Control of Acaricidal and Other Pests

Impact on Endangered Species

Use as an Insecticide on Various Fruit, Vegetable, and Nut Crops

Impact on Sap-Sucking Insects on Citrus, Blueberries, and Many Other Crops

Cyantraniliprole is an anthranilic diamide insecticide, classified within the bisamide group. Its chemical formula is C19H14BrClN6O2C_{19}H_{14}BrClN_{6}O_{2} and it is known for its action as a ryanodine receptor modulator. This compound selectively targets the ryanodine receptors in the muscle cells of insects, leading to uncontrolled calcium release and subsequent paralysis and death of the pest. Cyantraniliprole is particularly effective against a variety of insect species, including lepidopterans and hemipterans, making it a valuable tool in integrated pest management strategies .

Cyantraniliprole acts as a stomach and contact insecticide []. Its primary mode of action involves disrupting calcium ion regulation in the insect's nerve cells []. This disrupts muscle function, leading to paralysis and eventual death of the insect [].

Cyantraniliprole undergoes several metabolic transformations in biological systems. Key reactions include:

  • Hydroxylation: This process generates various hydroxylated metabolites such as IN-N7B69 and IN-MYX98, which can further be converted into glucuronide conjugates .
  • Ring Closure: The compound can undergo ring closure to form metabolites like IN-J9Z38, which is significant in its metabolic pathway .
  • N-Dealkylation: Cyantraniliprole can also be N-dealkylated, leading to the formation of metabolites such as IN-HGW87 .

These reactions are crucial for understanding the pharmacokinetics and environmental fate of cyantraniliprole.

The synthesis of cyantraniliprole typically involves several key steps:

  • Formation of the Core Structure: The synthesis begins with the preparation of the anthranilic acid derivative.
  • Coupling Reaction: This core structure undergoes a coupling reaction with appropriate amine components to form the bisamide structure.
  • Cyclization and Functionalization: Subsequent steps may involve cyclization reactions to introduce necessary functional groups, resulting in the final product.

Detailed synthetic routes can vary based on specific laboratory protocols but generally follow these principles .

Cyantraniliprole is primarily utilized as an insecticide in agricultural settings. Its applications include:

  • Crop Protection: It is registered for use on a variety of crops including vegetables, fruits, and ornamental plants .
  • Integrated Pest Management: Due to its selectivity and low toxicity to non-target organisms, cyantraniliprole plays a significant role in integrated pest management strategies aimed at sustainable agriculture .

Research has indicated that cyantraniliprole interacts with various biological systems beyond its target pests. Interaction studies reveal:

  • Toxicity to Non-target Species: While effective against target insects, cyantraniliprole has been shown to exhibit high toxicity towards aquatic organisms and certain beneficial insects like honeybees .
  • Environmental Persistence: The compound has been noted for its mobility and persistence in soil and water systems, raising concerns about potential environmental impacts from runoff and leaching .

Cyantraniliprole shares structural similarities with other compounds in the anthranilic diamide class. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
ChlorantraniliproleSimilar core structureContains chlorine instead of cyano group
FlubendiamideDifferent substituentsMore selective for specific pest groups
RynaxypyrSimilar mode of actionBroader spectrum against different insect families

Uniqueness of Cyantraniliprole

Cyantraniliprole stands out due to its unique selectivity profile and lower toxicity to non-target organisms compared to other anthranilic diamides. Its effectiveness against a wide range of pests while maintaining safety for beneficial species makes it particularly advantageous in agricultural practices aimed at sustainability .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

472.00501 g/mol

Monoisotopic Mass

472.00501 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LO6K6H48FD

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (17.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82.88%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

736994-63-1

Wikipedia

Cyantraniliprole

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Dates

Modify: 2023-08-15
1: Selby TP, Lahm GP, Stevenson TM. A Retrospective Look at Anthranilic Diamide Insecticides: Discovery and Lead Optimization to Chlorantraniliprole and Cyantraniliprole. Pest Manag Sci. 2016 May 5. doi: 10.1002/ps.4308. [Epub ahead of print] PubMed PMID: 27146435.
2: Bird LJ. Susceptibility of Helicoverpa armigera (Lepidoptera: Noctuidae) to Cyantraniliprole Determined From Topical and Ingestion Bioassays. J Econ Entomol. 2016 Feb 25. pii: tow027. [Epub ahead of print] PubMed PMID: 26921229.
3: Parker C, Baldwin R, Pereira R, Koehler P. Evaluation of Cyantraniliprole and Other Commercial Fly Baits under Laboratory and Field Conditions. Insects. 2015 Nov 23;6(4):977-87. doi: 10.3390/insects6040977. PubMed PMID: 26610575; PubMed Central PMCID: PMC4693182.
4: Caballero R, Schuster DJ, Peres NA, Mangandi J, Hasing T, Trexler F, Kalb S, Portillo HE, Marçon PC, Annan IB. Effectiveness of Cyantraniliprole for Managing Bemisia tabaci (Hemiptera: Aleyrodidae) and Interfering with Transmission of Tomato Yellow Leaf Curl Virus on Tomato. J Econ Entomol. 2015 Jun;108(3):894-903. doi: 10.1093/jee/tou034. Epub 2015 May 4. PubMed PMID: 26470209.
5: Ammar el-D, Hall DG, Alvarez JM. Effect of Cyantraniliprole, a Novel Insecticide, on the Inoculation of Candidatus Liberibacter Asiaticus Associated with Citrus Huanglongbing by the Asian Citrus Psyllid (Hemiptera: Liviidae). J Econ Entomol. 2015 Apr;108(2):399-404. doi: 10.1093/jee/tov016. Epub 2015 Feb 13. PubMed PMID: 26470150.
6: Mustafa T, Alvarez JM, Munyaneza JE. Effect of Cyantraniliprole on Probing Behavior of the Potato Psyllid (Hemiptera: Triozidae) as Measured by the Electrical Penetration Graph Technique. J Econ Entomol. 2015 Dec;108(6):2529-35. doi: 10.1093/jee/tov259. Epub 2015 Sep 2. PubMed PMID: 26340224.
7: Sang S, Shu B, Yi X, Liu J, Hu M, Zhong G. Cross-resistance and baseline susceptibility of Spodoptera litura (Fabricius) (Lepidoptera: Noctuidae) to cyantraniliprole in the south of China. Pest Manag Sci. 2016 May;72(5):922-8. doi: 10.1002/ps.4068. Epub 2015 Jul 23. PubMed PMID: 26118543.
8: Li QF, Li X, Hunag JB, Zhang DM, Yuan JZ. Efficacy of cyantraniliprole fly bait against housefly (Musca domestica L.) under laboratory conditions. Parasitol Res. 2015 Sep;114(9):3525-8. doi: 10.1007/s00436-015-4584-y. Epub 2015 Jun 26. PubMed PMID: 26113508.
9: Pan X, Dong F, Xu J, Liu X, Chen Z, Liu N, Chen X, Tao Y, Zhang H, Zheng Y. Simultaneous determination of chlorantraniliprole and cyantraniliprole in fruits, vegetables and cereals using ultra-high-performance liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method. Anal Bioanal Chem. 2015 May;407(14):4111-20. doi: 10.1007/s00216-015-8603-8. Epub 2015 Mar 31. PubMed PMID: 25822158.
10: Farkas I, Molnár I, Somlyay I, Tóth E. EFFICACY DATA OF CYANTRANILIPROLE CONTAINING INSECTICIDE PREPARATION ON CABBAGE ROOT FLY (DELIA RADICUM LINNAEUS) IN WINTER OILSEED RAPE. Commun Agric Appl Biol Sci. 2015;80(2):149-52. PubMed PMID: 27145579.
11: Bielza P, Guillén J. Cyantraniliprole: a valuable tool for Frankliniella occidentalis (Pergande) management. Pest Manag Sci. 2015 Aug;71(8):1068-74. doi: 10.1002/ps.3886. Epub 2014 Sep 15. PubMed PMID: 25138907.
12: Grávalos C, Fernández E, Belando A, Moreno I, Ros C, Bielza P. Cross-resistance and baseline susceptibility of Mediterranean strains of Bemisia tabaci to cyantraniliprole. Pest Manag Sci. 2015 Jul;71(7):1030-6. doi: 10.1002/ps.3885. Epub 2014 Sep 15. PubMed PMID: 25138719.
13: Zhang R, He S, Chen J. Monitoring of Bactrocera dorsalis (Diptera: Tephritidae) resistance to cyantraniliprole in the south of China. J Econ Entomol. 2014 Jun;107(3):1233-8. PubMed PMID: 25026687.
14: Civolani S, Cassanelli S, Chicca M, Rison JL, Bassi A, Alvarez JM, Annan IB, Parrella G, Giorgini M, Fano EA. An EPG study of the probing behavior of adult Bemisia tabaci biotype Q (Hemiptera: Aleyrodidae) following exposure to cyantraniliprole. J Econ Entomol. 2014 Jun;107(3):910-9. PubMed PMID: 25026647.
15: Murillo AC, Gerry AC, Gallagher NT, Peterson NG, Mullens BA. Laboratory and field assessment of cyantraniliprole relative to existing fly baits. Pest Manag Sci. 2015 May;71(5):752-8. doi: 10.1002/ps.3847. Epub 2014 Jul 15. PubMed PMID: 24976618.
16: Sharma AK, Zimmerman WT, Singles SK, Malekani K, Swain S, Ryan D, Mcquorcodale G, Wardrope L. Photolysis of chlorantraniliprole and cyantraniliprole in water and soil: verification of degradation pathways via kinetics modeling. J Agric Food Chem. 2014 Jul 16;62(28):6577-84. doi: 10.1021/jf5017175. Epub 2014 Jul 7. PubMed PMID: 24971760.
17: Cameron R, Lang EB, Alvarez JM. Use of honeydew production to determine reduction in feeding by Bemisia tabaci (Hemiptera: Aleyrodidae) adults when exposed to cyantraniliprole and imidacloprid treatments. J Econ Entomol. 2014 Apr;107(2):546-50. PubMed PMID: 24772533.
18: Barry JD, Portillo HE, Annan IB, Cameron RA, Clagg DG, Dietrich RF, Watson LJ, Leighty RM, Ryan DL, McMillan JA, Swain RS, Kaczmarczyk RA. Movement of cyantraniliprole in plants after foliar applications and its impact on the control of sucking and chewing insects. Pest Manag Sci. 2015 Mar;71(3):395-403. doi: 10.1002/ps.3816. Epub 2014 May 27. PubMed PMID: 24771486.
19: Zhang R, Jang EB, He S, Chen J. Lethal and sublethal effects of cyantraniliprole on Bactrocera dorsalis (Hendel) (Diptera: Tephritidae). Pest Manag Sci. 2015 Feb;71(2):250-6. doi: 10.1002/ps.3791. Epub 2014 May 27. PubMed PMID: 24700426.
20: Sharma AK, Zimmerman WT, Lowrie C, Chapleo S. Hydrolysis of chlorantraniliprole and cyantraniliprole in various pH buffer solutions. J Agric Food Chem. 2014 Apr 23;62(16):3531-6. doi: 10.1021/jf500671w. Epub 2014 Apr 9. PubMed PMID: 24694259.

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